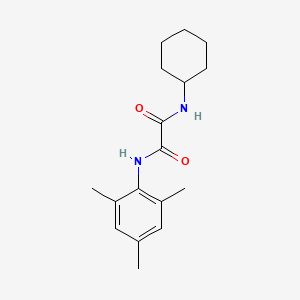

N1-cyclohexyl-N2-mesityloxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-cyclohexyl-N2-mesityloxalamide (CMO) is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. It is a derivative of oxalamide and has a cyclohexyl group attached to one nitrogen atom and a mesityl group attached to the other nitrogen atom.

Scientific Research Applications

Cyclohexane and Derivatives in Scientific Research

Cyclohexane Degradation and Environmental Remediation A study by Lee and Cho (2008) investigated the degradation of cyclohexane, a compound related to N1-cyclohexyl-N2-mesityloxalamide due to the presence of the cyclohexyl group. The research focused on the utilization of Rhodococcus sp. EC1, demonstrating its potential in environmental bioremediation through the efficient degradation of cyclohexane and hexane. This suggests that compounds with cyclohexyl groups might be of interest in studies aiming to understand or enhance bioremediation processes (Lee & Cho, 2008).

Functionalized Carbon Materials Research by Zhang et al. (2008) on the functionalization of carbon fibers through sulfuric/nitric acid treatment offers insights into chemical modifications at the molecular level. This study's methodologies and outcomes could be relevant for modifying or understanding the properties of this compound, especially in creating materials with specific chemical functionalities for industrial or research applications (Zhang et al., 2008).

Photoreactivity and Chemical Transformations A unique study on the photoreactivity of mesityl cyclohexanecarboxylate by Mori, Wada, and Inoue (2000) demonstrates how the presence of acid and ethanol can switch the reaction pathway from decarboxylation to transesterification upon irradiation. This highlights the potential of cyclohexyl and mesityl-containing compounds like this compound in photochemical studies, possibly offering pathways to novel synthetic routes or understanding reaction mechanisms (Mori, Wada, & Inoue, 2000).

Nano-sized Catalysts and Surface Modifications Further, the synthesis of coinage-metal nanoparticles using mesityl precursors as explored by Bunge, Boyle, and Headley (2003) could inform research into the applications of this compound in nanotechnology and catalysis. The study outlines an anhydrous route to create nanoparticles, highlighting the role of specific organic groups in directing synthesis, potentially applicable to designing new catalysts or materials with this compound (Bunge, Boyle, & Headley, 2003).

properties

IUPAC Name |

N-cyclohexyl-N'-(2,4,6-trimethylphenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O2/c1-11-9-12(2)15(13(3)10-11)19-17(21)16(20)18-14-7-5-4-6-8-14/h9-10,14H,4-8H2,1-3H3,(H,18,20)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIJSATZYHKVYQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)C(=O)NC2CCCCC2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Benzo[d]isoxazol-3-yl)-1-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)ethanone](/img/structure/B2474057.png)

![2-(4-(isopropylthio)phenyl)-1-(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)ethanone](/img/structure/B2474058.png)

![(4-chlorophenyl)[4-(4-fluorophenyl)-1H-pyrrol-3-yl]methanone](/img/structure/B2474060.png)

![2-(4-(N,N-dimethylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2474065.png)

![N'-{4-[(4-chlorophenoxy)methyl]benzoyl}-1-(prop-2-yn-1-yl)piperidine-2-carbohydrazide](/img/structure/B2474066.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2474067.png)

![N'-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-2-methylbenzohydrazide](/img/structure/B2474071.png)

![N-(4-acetylphenyl)-2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2474078.png)